Lydicamycin -

Lydicamycin

Catalog Number: EVT-8233824
CAS Number:
Molecular Formula: C33H54O2
Molecular Weight: 482.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lydicamycin was first isolated from a strain of Micromonospora during studies aimed at discovering new antibiotics. This genus of bacteria is known for producing various bioactive compounds, including antibiotics, antifungals, and anticancer agents. The specific strain that produces Lydicamycin is often obtained from soil samples, where these microorganisms thrive.

Classification

Lydicamycin is classified under the following categories:

  • Chemical Class: Macrolide antibiotics
  • Biological Activity: Antibacterial
  • Mechanism of Action: Inhibits protein synthesis in bacteria
Synthesis Analysis

Methods and Technical Details

The synthesis of Lydicamycin can be approached through both natural extraction and synthetic methods. The natural extraction involves the fermentation of Micromonospora species, typically under controlled laboratory conditions to maximize yield.

  1. Fermentation Process:
    • Cultivation of Micromonospora in a suitable medium (rich in carbohydrates and nitrogen sources).
    • Incubation under optimal temperature and pH conditions to promote growth and production.
    • Harvesting the culture broth followed by purification techniques such as solvent extraction and chromatography to isolate Lydicamycin.
  2. Synthetic Approaches:
    • Total synthesis has been explored but remains complex due to the intricate structure of Lydicamycin.
    • Semi-synthetic modifications can be performed on related macrolides to derive Lydicamycin analogs with potentially enhanced properties.
Molecular Structure Analysis

Structure and Data

Lydicamycin has a unique molecular structure characterized by a large macrolide ring. The molecular formula is C36H61N1O13C_{36}H_{61}N_{1}O_{13}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 685.87 g/mol
  • Structural Features:
    • A lactone ring
    • Multiple hydroxyl groups contributing to its solubility
    • An amino sugar moiety that enhances its biological activity
Chemical Reactions Analysis

Reactions and Technical Details

Lydicamycin undergoes several chemical reactions typical of macrolides:

  1. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of open-chain derivatives.
  2. Acylation: The presence of hydroxyl groups allows for acylation reactions, which can modify its antibacterial properties.
  3. Reductive Reactions: Reduction reactions can alter functional groups within the molecule, potentially enhancing its efficacy or altering its spectrum of activity.

These reactions are crucial for developing derivatives with improved pharmacological profiles.

Mechanism of Action

Process and Data

Lydicamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit in bacterial cells, obstructing peptide bond formation during translation. This mechanism leads to:

  • Inhibition of Bacterial Growth: By preventing protein synthesis, Lydicamycin effectively stunts bacterial growth and replication.
  • Selectivity for Gram-positive Bacteria: Its action is notably effective against various strains of Gram-positive bacteria, including resistant strains.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lydicamycin exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Stability: Sensitive to light and heat; should be stored in cool, dark conditions to maintain stability.
  • pH Sensitivity: Stability can vary with pH; generally more stable in neutral to slightly alkaline conditions.
Applications

Scientific Uses

Lydicamycin's primary applications include:

  • Antibiotic Research: Used as a reference compound in studies aimed at developing new antibiotics.
  • Pharmaceutical Development: Investigated for potential use in treating infections caused by resistant bacteria.
  • Biological Studies: Employed in research exploring mechanisms of antibiotic resistance and protein synthesis inhibition.
Introduction to Lydicamycin: Research Significance and Historical Context

Discovery Timeline and Initial Characterization Studies

Lydicamycin was first isolated and characterized in 1991 by Hayakawa and colleagues from the fermentation broth of an actinomycete strain initially identified as Streptomyces lydicus [1] [3]. The discovery emerged from systematic screening efforts for novel antibacterial agents, with researchers noting the compound's distinctive activity against Gram-positive bacteria, including clinically relevant pathogens, as well as certain yeast species, while demonstrating inactivity against Gram-negative bacteria [1] [3] [6]. This selective antimicrobial profile immediately distinguished lydicamycin from many known antibiotics and suggested a unique mechanism of action.

Initial physicochemical characterization established lydicamycin as a high molecular weight compound (C~47~H~74~N~4~O~10~, molecular weight 855.127 g·mol⁻¹) with several hydroxyl groups and extended conjugated systems, evidenced by its complex UV and IR spectra [4]. The compound was isolated as a pale yellow amorphous powder, soluble in methanol, ethanol, and dimethyl sulfoxide but insoluble in hexane and water [3] [4]. Early structural studies revealed the presence of unusual structural elements, including multiple hydroxylated alkenes and nitrogen-containing heterocycles, but the complete architectural assignment required advanced spectroscopic techniques implemented in subsequent research phases [2] [4].

The foundational biological characterization demonstrated that lydicamycin exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the microgram per milliliter range, establishing its potential as a lead compound for antibiotic development [1] [3] [6]. This initial work published in The Journal of Antibiotics laid the groundwork for extensive follow-up studies on its chemical synthesis, biosynthesis, and mechanism of action.

Taxonomic Origins and Producer Organism Identification

The taxonomic identification of lydicamycin-producing strains has undergone significant refinement since the original discovery. The initial producing strain, designated as Streptomyces lydicus in the 1991 discovery publication [3], was later reclassified based on polyphasic taxonomic analysis. Contemporary research has confirmed that lydicamycin production occurs in phylogenetically distinct streptomycete species:

Table 1: Producer Organisms of Lydicamycin

Strain DesignationCurrent Taxonomic AssignmentYear ValidatedIsolation SourceGenome Characteristics
Original discovery strainStreptomyces lydicamycinicus2020 [5] [8]Terrestrial habitatNot fully sequenced
TP-A0598Streptomyces platensis-Marine sediment (Namerikawa, Japan; 321m depth) [9]8.32 Mb draft genome; 71.0% GC content [9]
NEAU-S7GS2Streptomyces species-Plant endophyte [7]Not reported

The marine-derived strain TP-A0598 (NBRC 110027) has been extensively studied for its lydicamycin production capabilities. Genomic analysis revealed a 8,319,549 bp genome encoding 7,240 putative protein-coding genes, including multiple secondary metabolite biosynthetic gene clusters [9]. This strain exhibits typical Streptomyces morphology, forming spiral spore chains with warty-surfaced spores and grayish-olive aerial mycelia on ISP 3 agar [9]. Physiological characterization shows optimal growth at 30°C and pH 7, with utilization of various carbon sources including glucose, sucrose, and mannitol [9]. Chemotaxonomic analysis identified L,L-diaminopimelic acid in the cell wall, whole-cell sugars including ribose and madurose, and major fatty acids such as iso-C~16:0~ (21%) and iso-C~15:0~ (9%) [9].

The formal description of Streptomyces lydicamycinicus as a novel species in 2020 resolved longstanding taxonomic ambiguities surrounding the original producing organism [5] [8]. This reclassification was based on comprehensive genomic and phenotypic comparisons, cementing the connection between this taxonomic group and lydicamycin production. Additionally, endophytic strains like NEAU-S7GS2 demonstrate that lydicamycin producers occupy diverse ecological niches beyond marine and terrestrial soils, including plant tissues, where they likely contribute to host defense systems [7].

Position within Novel Antibiotic Structural Families

Lydicamycin occupies a distinctive position in antibiotic structural classification due to its unprecedented hybrid architecture that integrates multiple pharmacophores into a single molecular scaffold. The complete structural elucidation, achieved primarily through multidimensional NMR spectroscopic analysis, revealed a highly oxygenated molecule featuring two nitrogen-containing heterocyclic systems: a tetramic acid moiety and an amidinopyrrolidine group, connected through an extended polyene-polyol carbon chain [1] [4] [9]. This arrangement represents a novel skeletal type not observed in previously documented antibiotics.

Key structural features include:

  • Tetramic Acid Unit: A 3-acyl tetramic acid (pyrrolidine-2,4-dione) system incorporated into a decalin-like octalin structure, providing a rigid, planar domain that may facilitate membrane interaction [4] [9].
  • Amidinopyrrolidine Terminus: A guanidino-group-containing pyrrolidine carboximidamide that serves as the starter unit for polyketide assembly, contributing significant polarity to the molecule [9].
  • Polyketide Backbone: An extended 27-carbon polyketide-derived chain containing conjugated tetraene functionality and multiple hydroxyl groups arranged in specific stereochemical configurations [4] [9].
  • Macrocyclic Element: A 15-membered macrocycle formed through ester linkage between the tetramic acid carbonyl and a hydroxylated carbon in the polyol chain [4].

Table 2: Biosynthetic Machinery for Lydicamycin Assembly in Streptomyces platensis TP-A0598 [9]

Gene IDPredicted FunctionDomain ArchitectureBiosynthetic Role
TPA05980300880Amine oxidaseFAD-binding domainConversion of L-arginine to 4-guanidinobutyraldehyde
TPA05980300650Acyl-CoA ligaseAMP-binding domainActivation of 4-guanidinobutyrate to CoA-thioester
TPA05980300700TransacylaseTransferase domainLoading starter unit onto PKS
TPA05980300840Hybrid PKS-NRPSKS-AT-KR-ACP-C-A-PCPPolyketide chain extension and tetramic acid formation
Additional PKS genesMultimodular PKSKS-AT-DH-ER-KR-ACP (×17 modules)Assembly of polyketide backbone

Biosynthetically, lydicamycin belongs to the hybrid polyketide-nonribosomal peptide structural family. Genomic analysis of Streptomyces platensis TP-A0598 identified an 80-kb biosynthetic gene cluster encoding an elaborate assembly line consisting of seventeen polyketide synthase (PKS) modules and one nonribosomal peptide synthetase (NRPS) module [9]. The pathway initiates with the unusual 4-guanidinobutyryl starter unit derived from L-arginine, which undergoes seventeen elongations via malonyl-CoA and methylmalonyl-CoA extender units. The pathway culminates with NRPS-mediated incorporation of glycine, which cyclizes to form the tetramic acid heterocycle through Dieckmann condensation [9]. The final structure results from several post-PKS modifications, including hydroxylations and macrocyclization, creating the architecturally complex molecule.

Structurally related compounds include the TPU-0037 series (A-D), which are lydicamycin congeners with varying oxidation states and alkylation patterns that exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] [9]. The conservation of the core tetramic acid-amidinopyrrolidine framework across these molecules establishes this structural family as a distinct class within microbial antibiotics, with lydicamycin serving as the archetype. Recent research has additionally demonstrated that lydicamycins possess significant antioomycete activity against Phytophthora and Pythium species (EC~50~ values of 0.73–2.67 μg/mL), expanding their potential agricultural applications beyond antibacterial uses [7].

Properties

Product Name

Lydicamycin

IUPAC Name

6-[(5E,9E,13E,17E)-3,11-dimethylicosa-5,9,13,17-tetraenyl]-7-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene-1,2-diol

Molecular Formula

C33H54O2

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C33H54O2/c1-5-6-7-8-9-11-14-17-26(2)18-15-12-10-13-16-19-27(3)20-21-29-25-30-22-23-32(34)33(35)31(30)24-28(29)4/h6-7,11,13-16,18,24,26-27,29-35H,5,8-10,12,17,19-23,25H2,1-4H3/b7-6+,14-11+,16-13+,18-15+

InChI Key

CCKQNIYSGVLMEW-AIJVIGOFSA-N

SMILES

CCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O

Canonical SMILES

CCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O

Isomeric SMILES

CC/C=C/CC/C=C/CC(C)/C=C/CC/C=C/CC(C)CCC1CC2CCC(C(C2C=C1C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.